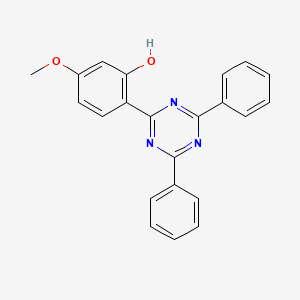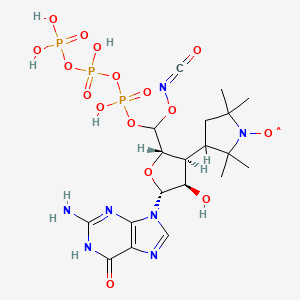
Kerosène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kerosene, also known as paraffin, is a combustible hydrocarbon liquid derived from petroleum. It is widely used as a fuel in aviation, households, and various industrial applications. The name “kerosene” is derived from the Greek word “kēros,” meaning wax. It was first registered as a trademark by Nova Scotia geologist and inventor Abraham Gesner in 1854 .
Applications De Recherche Scientifique
Kerosene has a wide range of scientific research applications:
Chemistry: Used as a solvent for greases and insecticides.
Biology: Utilized in various laboratory experiments and as a fuel for sterilization equipment.
Medicine: Historically used in lamps for medical procedures before the advent of electric lighting.
Industry: Employed as a fuel for jet engines, heating oil, and in the production of synthetic kerosene for sustainable aviation
Mécanisme D'action
Target of Action
Kerosene, also known as paraffin, is a combustible hydrocarbon liquid derived from petroleum . It is primarily used as a fuel in aviation and households . The primary targets of kerosene are combustion engines, particularly jet engines, where it serves as a key source of energy .
Mode of Action
Kerosene’s mode of action involves the process of combustion. When ignited, the hydrocarbon molecules in kerosene undergo oxidation reactions, releasing heat energy . This energy is harnessed in engines to produce mechanical work. The combustion of kerosene involves complex interrelated physical and chemical processes . The kinetic model of the process is part of a more general gas dynamic model .
Pharmacokinetics
The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within an organism . Instead, its relevant properties in a similar context would be its physical and chemical properties that affect its behavior as a fuel. These include its viscosity, density, miscibility with other petroleum products, and immiscibility with water .
Result of Action
The combustion of kerosene results in the release of energy in the form of heat and light . This energy can be harnessed for various applications, such as powering jet engines or providing illumination in kerosene lamps . The combustion process also produces CO2 and H2O as byproducts .
Action Environment
The efficacy and stability of kerosene as a fuel can be influenced by various environmental factors. For instance, the presence of impurities can affect the efficiency of combustion. Temperature and pressure conditions can also impact the combustion process . In the context of green energy, synthetic kerosene and green hydrogen are being explored as alternatives to reduce the climate impact of aviation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kerosene is primarily derived from refined petroleum. It can also be extracted from coal, oil shale, and wood, but these methods are less common. The preparation of kerosene involves several steps:
Crude Oil Recovery: The first step is to collect crude oil, which is a mixture of petroleum chemicals found deep within the earth.
Separation: The crude oil is heated to separate its components through a process called distillation.
Purification: The separated components are further purified to remove impurities.
Final Processing: The purified components undergo final processing to produce kerosene.
Industrial Production Methods
Industrial production of kerosene involves catalytic reforming, alkylation, catalytic cracking, and hydroprocessing. These processes help in converting crude oil into kerosene by breaking down larger hydrocarbons into smaller ones .
Analyse Des Réactions Chimiques
Types of Reactions
Kerosene undergoes various chemical reactions, including:
Oxidation: Kerosene can be oxidized to produce carbon dioxide and water. This reaction is commonly used in combustion engines.
Combustion: Kerosene combustion involves the reaction of kerosene with oxygen to produce heat, carbon dioxide, and water.
Common Reagents and Conditions
Oxidation: Requires oxygen and high temperatures.
Combustion: Requires oxygen and an ignition source.
Cracking: Requires catalysts such as platinum or zeolites and high temperatures.
Major Products Formed
Oxidation: Carbon dioxide and water.
Combustion: Heat, carbon dioxide, and water.
Cracking: Smaller hydrocarbons such as gasoline.
Comparaison Avec Des Composés Similaires
Kerosene is similar to other hydrocarbon fuels such as diesel, gasoline, and jet fuel. it has unique properties that make it suitable for specific applications:
Diesel: Like kerosene, diesel is used as a fuel for engines. diesel has a higher boiling point and is less volatile than kerosene.
Gasoline: Gasoline is more volatile and has a lower boiling point than kerosene, making it suitable for use in internal combustion engines.
Jet Fuel: Jet fuel is a highly refined form of kerosene used in aviation.
List of Similar Compounds
- Diesel
- Gasoline
- Jet Fuel
- Paraffin Oil
Propriétés
Numéro CAS |
8008-20-6 |
|---|---|
Formule moléculaire |
UNKNOWN |
Synonymes |
Kerosine |
Origine du produit |
United States |
Q1: What is the chemical composition of kerosene?
A: Kerosene is not a single chemical compound, but a complex mixture of hydrocarbons, primarily alkanes and cycloalkanes (68.6%), along with benzene and substituted benzene (13.7%) and naphthalene and substituted naphthalenes. [] The exact composition can vary depending on the source and refining process.
Q2: Does kerosene have a fixed molecular formula and weight?
A: No, as a mixture of hydrocarbons, kerosene does not have a single molecular formula or weight. The average chemical composition by weight is approximately 35% paraffins, 60% naphthenes, and 15% aromatics. []
Q3: Is there any spectroscopic data available for kerosene?
A: While there isn't one specific spectroscopic profile for kerosene due to its complex mixture nature, techniques like FTIR (Fourier-transform infrared) spectroscopy can be used to analyze its hydrocarbon composition. For example, researchers used FTIR to directly measure the residual kerosene levels after biodegradation experiments with fungi. []
Q4: What are some common applications of kerosene?
A: Kerosene is widely used as a fuel in non-electrified dwellings, particularly in developing nations. [] It is also used as an aircraft gas turbine and jet fuel, a spray oil for insect control on citrus plants, and as an alcohol denaturant. []
Q5: Are there any known material compatibility issues with kerosene?
A5: While generally stable, kerosene can degrade certain materials like some plastics and rubbers upon prolonged contact. Specific compatibility should be considered for each application.
Q6: Can kerosene be broken down naturally?
A: Yes, certain fungi like Aspergillus niger and Rhizopus stolinifer have demonstrated the ability to degrade kerosene. [] Researchers are exploring the potential of these fungi for bioremediation of kerosene-contaminated environments.
Q7: What are the environmental concerns related to kerosene use?
A: Kerosene lamps are a significant source of black carbon (BC) emissions, contributing to atmospheric pollution and climate change. [] Replacing kerosene lamps with cleaner alternatives is crucial to mitigating these negative impacts.
Q8: Are there strategies for the recycling and waste management of kerosene?
A8: As a fuel, kerosene is typically combusted, and its waste products are primarily combustion gases. Responsible handling and disposal practices are crucial to minimize environmental impact. Recycling generally focuses on containing spills and preventing soil and water contamination.
Q9: What are the health risks associated with kerosene exposure?
A: Kerosene exposure, particularly through ingestion, is a significant health concern, especially in children. [] Aspiration of kerosene can lead to chemical pneumonitis and respiratory distress. [, , ] Dermal exposure can also cause systemic toxicity. []
Q10: Does kerosene affect micronutrient levels in the body?
A: Research on rats indicates that kerosene exposure, whether oral, dermal, or combined, can significantly reduce serum levels of essential vitamins and minerals. [] This depletion was most pronounced with combined exposure routes. []
Q11: Are there any long-term health effects associated with kerosene exposure?
A: While research is ongoing, some studies suggest links between long-term exposure to kerosene components and increased risks of cancer, immunological, reproductive, fetotoxic, and genotoxic effects. []
Q12: What are some alternatives to kerosene for lighting and cooking?
A: Solar-powered LED lighting systems and cleaner-burning fuels like LPG (liquefied petroleum gas) are viable alternatives to kerosene, offering health and environmental benefits. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




